molecular formula C12H15NO5 B13516470 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid CAS No. 62023-34-1

3-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid

Cat. No.: B13516470
CAS No.: 62023-34-1
M. Wt: 253.25 g/mol
InChI Key: AMUPAYRNPWRZOX-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid is a compound with the molecular formula C12H15NO5. It is also known as N-[(Benzyloxy)carbonyl]threonine. This compound is characterized by the presence of a benzyloxycarbonyl group attached to an amino acid backbone, specifically threonine. The benzyloxycarbonyl group is a common protecting group used in organic synthesis, particularly in peptide chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid typically involves the protection of the amino group of threonine with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of threonine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis by providing better control over reaction parameters and reducing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The benzyloxycarbonyl group can be removed through hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 3-{[(Benzyloxy)carbonyl]amino}-2-oxobutanoic acid.

    Reduction: Formation of threonine after removal of the benzyloxycarbonyl group.

    Substitution: Formation of various substituted threonine derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid depends on its specific application. In peptide synthesis, the benzyloxycarbonyl group serves as a protecting group for the amino group, preventing unwanted reactions during the synthesis process. In biological systems, the compound can interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N-[(Benzyloxy)carbonyl]glycine: Similar structure but with glycine instead of threonine.

    N-[(Benzyloxy)carbonyl]alanine: Similar structure but with alanine instead of threonine.

    N-[(Benzyloxy)carbonyl]serine: Similar structure but with serine instead of threonine.

Uniqueness

3-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid is unique due to the presence of both a hydroxyl group and a benzyloxycarbonyl-protected amino group on the same molecule. This dual functionality allows for versatile applications in organic synthesis and biochemical research.

Properties

CAS No.

62023-34-1

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

2-hydroxy-3-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C12H15NO5/c1-8(10(14)11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)

InChI Key

AMUPAYRNPWRZOX-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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